molecular formula C10H8N2S B098867 Thiazolo[3,2-a]benzimidazole, 2-methyl-(8CI,9CI) CAS No. 16458-73-4

Thiazolo[3,2-a]benzimidazole, 2-methyl-(8CI,9CI)

Cat. No.: B098867
CAS No.: 16458-73-4
M. Wt: 188.25 g/mol
InChI Key: AEXULAKVOVJNDE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thiazolo[3,2-a]benzimidazole, 2-methyl-(8CI,9CI) typically involves the annulation of a thiazole ring to a benzimidazole moiety. One common method starts with 2-mercaptobenzimidazole, which reacts with ketones in boiling acetic acid and sulfuric acid to form 2-benzimidazolylthioacetophenone derivatives. These derivatives are then cyclized using polyphosphoric acid or [hydroxy(tosyloxy)iodo]benzene to yield the desired thiazolo[3,2-a]benzimidazole .

Industrial Production Methods: While specific industrial production methods for Thiazolo[3,2-a]benzimidazole, 2-methyl-(8CI,9CI) are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions, optimized for yield and purity. Industrial methods may also incorporate continuous flow processes and advanced purification techniques to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions: Thiazolo[3,2-a]benzimidazole, 2-methyl-(8CI,9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thioethers or amines .

Mechanism of Action

The mechanism of action of Thiazolo[3,2-a]benzimidazole, 2-methyl-(8CI,9CI) involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Thiazolo[3,2-a]benzimidazole, 2-methyl-(8CI,9CI) is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 2-position can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .

Properties

CAS No.

16458-73-4

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

2-methyl-[1,3]thiazolo[3,2-a]benzimidazole

InChI

InChI=1S/C10H8N2S/c1-7-6-12-9-5-3-2-4-8(9)11-10(12)13-7/h2-6H,1H3

InChI Key

AEXULAKVOVJNDE-UHFFFAOYSA-N

SMILES

CC1=CN2C3=CC=CC=C3N=C2S1

Canonical SMILES

CC1=CN2C3=CC=CC=C3N=C2S1

Synonyms

Thiazolo[3,2-a]benzimidazole, 2-methyl- (8CI,9CI)

Origin of Product

United States

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